molecular formula C7H9NO B589518 4-Ethylpyridine-d5 1-Oxide CAS No. 1330163-98-8

4-Ethylpyridine-d5 1-Oxide

Cat. No.: B589518
CAS No.: 1330163-98-8
M. Wt: 129.192
InChI Key: VFJRXOXKSUBBMR-LSSRDVMSSA-N
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Description

4-Ethylpyridine-d5 1-Oxide is a deuterated derivative of 4-Ethylpyridine, which is a heterocyclic organic compound. This compound is commonly used in industrial and pharmaceutical applications. The deuterated form, this compound, is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy due to its high isotopic purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylpyridine-d5 1-Oxide typically involves the deuteration of 4-Ethylpyridine followed by oxidation. The deuteration process can be achieved using deuterium gas or deuterated reagents under specific conditions to ensure the incorporation of deuterium atoms. The oxidation step is usually carried out using oxidizing agents such as hydrogen peroxide or peracids to convert the pyridine to its N-oxide form .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale deuteration and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-Ethylpyridine-d5 1-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethylpyridine-d5 1-Oxide is widely used in scientific research, particularly in:

    Chemistry: As a reference standard in NMR spectroscopy to study molecular structures and dynamics.

    Biology: In metabolic studies to trace deuterium-labeled compounds.

    Medicine: In drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.

    Industry: As a precursor in the synthesis of more complex chemical compounds

Mechanism of Action

The mechanism of action of 4-Ethylpyridine-d5 1-Oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in various chemical reactions, such as oxidation-reduction and substitution, influencing the compound’s reactivity and interactions with other molecules. The deuterium atoms in the compound provide stability and allow for detailed studies using NMR spectroscopy .

Comparison with Similar Compounds

Similar Compounds

    4-Ethylpyridine: The non-deuterated form, used in similar applications but lacks the isotopic labeling.

    4-Methylpyridine-d5 1-Oxide: Another deuterated pyridine derivative with a methyl group instead of an ethyl group.

    4-Phenylpyridine-d5 1-Oxide: A deuterated pyridine derivative with a phenyl group.

Uniqueness

4-Ethylpyridine-d5 1-Oxide is unique due to its deuterium labeling, which provides enhanced stability and allows for precise studies using NMR spectroscopy. This makes it particularly valuable in research applications where isotopic purity and detailed molecular analysis are required .

Properties

CAS No.

1330163-98-8

Molecular Formula

C7H9NO

Molecular Weight

129.192

IUPAC Name

2,3,5,6-tetradeuterio-4-(1,1-dideuterioethyl)-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H9NO/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3/i2D2,3D,4D,5D,6D

InChI Key

VFJRXOXKSUBBMR-LSSRDVMSSA-N

SMILES

CCC1=CC=[N+](C=C1)[O-]

Synonyms

4-Ethylpyridine-d5 N-Oxide;  4-Ethylpyridine-d5 Oxide; 

Origin of Product

United States

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